Gaggvgksa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

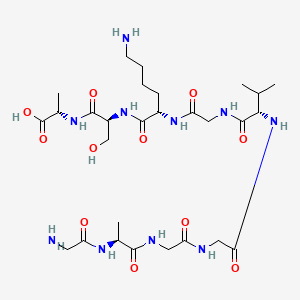

Molecular Formula |

C28H50N10O11 |

|---|---|

Molecular Weight |

702.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C28H50N10O11/c1-14(2)23(38-22(43)11-31-20(41)10-32-24(44)15(3)34-19(40)9-30)27(47)33-12-21(42)36-17(7-5-6-8-29)25(45)37-18(13-39)26(46)35-16(4)28(48)49/h14-18,23,39H,5-13,29-30H2,1-4H3,(H,31,41)(H,32,44)(H,33,47)(H,34,40)(H,35,46)(H,36,42)(H,37,45)(H,38,43)(H,48,49)/t15-,16-,17-,18-,23-/m0/s1 |

InChI Key |

OLCIGHHAEXTXIK-IUUWJXCHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Gaggvgksa Peptide

Notice: Comprehensive searches for the peptide sequence "Gaggvgksa" in established biochemical and protein databases have yielded no specific results. This suggests that "this compound" may be a novel, proprietary, or potentially a mistyped peptide sequence. The following guide is therefore constructed based on general principles of peptide chemistry and bioinformatics, providing a framework for the analysis of any novel peptide with a similar composition.

Peptide Sequence and Structure

The putative peptide "this compound" is a nonapeptide, meaning it is composed of nine amino acid residues. The sequence is as follows:

Gly-Ala-Gly-Gly-Val-Gly-Lys-Ser-Ala

To analyze the potential structure and function of this peptide, we can break down its constituent amino acids.

Table 1: Amino Acid Composition and Properties of this compound

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Side Chain Property | Molecular Weight (Da) |

| 1 | Glycine | G | Nonpolar, Aliphatic | 57.05 |

| 2 | Alanine | A | Nonpolar, Aliphatic | 71.08 |

| 3 | Glycine | G | Nonpolar, Aliphatic | 57.05 |

| 4 | Glycine | G | Nonpolar, Aliphatic | 57.05 |

| 5 | Valine | V | Nonpolar, Aliphatic | 99.13 |

| 6 | Glycine | G | Nonpolar, Aliphatic | 57.05 |

| 7 | Lysine | K | Basic, Positively Charged | 128.17 |

| 8 | Serine | S | Polar, Uncharged | 87.08 |

| 9 | Alanine | A | Nonpolar, Aliphatic | 71.08 |

| Total | 684.74 |

Structural Predictions:

The high prevalence of Glycine (four residues) suggests significant conformational flexibility. Glycine lacks a bulky side chain, allowing for a wider range of dihedral angles (phi and psi), which could result in a relatively unstructured or random coil conformation in aqueous solution. The presence of Valine, with its branched aliphatic side chain, may introduce some local steric hindrance. The single Lysine residue introduces a positive charge at physiological pH, potentially mediating electrostatic interactions with negatively charged molecules or surfaces. The Serine residue provides a potential site for post-translational modifications such as phosphorylation.

Experimental Protocols

Should this peptide be synthesized or isolated, the following experimental protocols would be fundamental for its characterization.

2.1. Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): The peptide can be synthesized on a solid support resin (e.g., Wang or Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

-

Resin Swelling: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

-

Deprotection: Remove the Fmoc protecting group from the resin using a piperidine solution in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and couple it to the deprotected N-terminus on the resin.

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.

-

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: Use a C18 column.

-

Mobile Phase: A gradient of water (Solvent A, with 0.1% TFA) and acetonitrile (Solvent B, with 0.1% TFA).

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Assess the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.

-

2.2. Mass Spectrometry for Sequence Verification

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent and mix with an appropriate matrix (for MALDI) or infuse directly (for ESI).

-

Data Acquisition: Acquire the mass spectrum to determine the molecular weight of the peptide. The theoretical monoisotopic mass of this compound is 684.38 Da.

-

Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain sequence information (b- and y-ions) to confirm the amino acid sequence.

-

Potential Signaling Pathways and Logical Relationships

Given the lack of specific information on "this compound," we can propose hypothetical interactions based on its sequence. The presence of a single basic residue (Lysine) might suggest an interaction with acidic proteins or phospholipid membranes.

Below is a hypothetical workflow for investigating the biological activity of a novel peptide like "this compound."

Unable to Fulfill Request: The Term "Gaggvgksa" Yields No Results in Cancer Research

Despite a comprehensive search, the term "Gaggvgksa" does not correspond to any known gene, protein, signaling pathway, or experimental compound in the field of cancer research. As a result, the requested in-depth technical guide or whitepaper on its function cannot be generated.

The creation of the specified content, including structured data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways, is contingent upon the existence of a recognized and researched subject. Without any scientific literature or data associated with "this compound," it is not possible to fulfill the core requirements of the request.

It is highly probable that "this compound" is a typographical error or a misnomer for a different biological entity. Research in oncology and molecular biology relies on precise and standardized nomenclature to identify the vast number of components and pathways involved in cellular processes.

Recommendations for the User:

-

Please verify the spelling of the term. A small error in spelling can lead to a complete lack of relevant search results.

-

Provide any alternative names or symbols. Genes and proteins often have multiple synonyms or abbreviations.

-

If possible, supply additional context. Information such as the type of cancer it is associated with, the cellular process it is thought to influence, or the title of any related research paper would be invaluable in identifying the correct subject of interest.

Upon receiving a correct and identifiable term, it will be possible to proceed with generating the detailed technical guide as originally requested, complete with all specified data presentations, protocols, and visualizations.

An In-depth Technical Guide on GAGVGKSA as a Wild-Type KRAS Peptide

Executive Summary

KRAS is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.[1][2] While mutations in KRAS are a major driver of oncogenesis, understanding the function of wild-type KRAS is paramount for a complete picture of cellular regulation and for developing novel therapeutic strategies. This document focuses on the peptide sequence GAGVGKSA, a key component of the wild-type KRAS protein. This sequence is part of the highly conserved phosphate-binding loop (P-loop) within the G-domain of KRAS, which is essential for its GTP/GDP binding and hydrolysis functions.[2][3] This guide will delve into the significance of the GAGVGKSA sequence, its role in KRAS signaling, and its potential applications as a synthetic peptide in research. We will provide a summary of relevant biophysical data, detailed experimental protocols for studying such peptides, and visual representations of key pathways and workflows.

The GAGVGKSA Sequence in Wild-Type KRAS

The GAGVGKSA sequence is located at residues 10-17 of the KRAS protein and forms the core of the P-loop.[2] This loop is critical for coordinating the phosphate groups of GTP and GDP. The precise conformation of the P-loop, along with the Switch I (residues 30-38) and Switch II (residues 59-76) regions, dictates the activation state of KRAS. In its active, GTP-bound state, KRAS interacts with and activates downstream effector proteins. The intrinsic GTPase activity of KRAS, which is accelerated by GTPase-activating proteins (GAPs), hydrolyzes GTP to GDP, returning KRAS to its inactive state. The GAGVGKSA sequence is central to this catalytic process.

While extensive research has focused on mutant KRAS, particularly at codons 12, 13, and 61, the wild-type protein and its constituent domains remain important subjects of study. Peptides derived from functional regions of proteins are valuable tools for investigating protein-protein interactions and for developing potential inhibitors. A synthetic GAGVGKSA peptide could theoretically be used to probe the interactions of the KRAS P-loop with its binding partners or to act as a competitive inhibitor, although the latter application is challenging due to the high affinity of nucleotides for the binding pocket.

Quantitative Data Summary

While specific quantitative data for a standalone synthetic GAGVGKSA peptide is not extensively available in the literature, we can compile relevant biophysical parameters of the wild-type KRAS protein and related peptide inhibitor studies to provide context for researchers.

| Parameter | Value | Protein/Peptide Context | Method | Reference |

| Nucleotide Affinity | ||||

| GDP Binding to KRAS | ~picomolar | Wild-Type KRAS | Not Specified | |

| GTP Binding to KRAS | ~picomolar | Wild-Type KRAS | Not Specified | |

| Peptide Inhibitor Affinity | ||||

| KRpep-2d to KRAS G12D | Nanomolar | Macrocyclic Peptide | SPR | |

| H-REV107 to KRAS G12V | Low µM | Linear Peptide | ITC | |

| Cyclorasin 9A5 to KRAS | Submicromolar | Bicyclic Peptide | Not Specified | |

| Thermal Stability (Tm) | ||||

| KRAS WT + GDP | ~60-65 °C | Wild-Type KRAS | DSF | |

| KRAS G13D + GDP | ~60-65 °C | Mutant KRAS | DSF |

KRAS Signaling Pathway

KRAS is a central node in multiple signaling cascades. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), KRAS-GTP engages several downstream effector pathways. The two most well-characterized pathways are:

-

The RAF-MEK-ERK (MAPK) Pathway : This cascade is a primary driver of cell proliferation, differentiation, and survival.

-

The PI3K-AKT-mTOR Pathway : This pathway is crucial for cell growth, metabolism, and survival.

A simplified diagram of the canonical KRAS signaling pathway is presented below.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of the GAGVGKSA peptide and its interaction with KRAS.

Solid-Phase Peptide Synthesis (SPPS) of GAGVGKSA

This protocol is based on the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Materials:

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Val-OH).

-

Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether (ice-cold).

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

First Amino Acid Coupling:

-

If using pre-loaded resin, proceed to step 3.

-

If not, couple the first amino acid (Fmoc-Ala-OH) to the resin using HCTU and DIPEA in DMF. Allow to react for 2 hours.

-

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 7 minutes, then repeat once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling Cycle (for Gly, Ser, Lys, Val, Gly, Ala, Gly):

-

Dissolve the next Fmoc-protected amino acid (3 equivalents), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the solution to the resin and react for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Perform a Kaiser test to ensure complete coupling.

-

Repeat the deprotection and coupling cycle for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Peptide Purification and Verification

Purification by Reverse-Phase HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide using a semi-preparative C18 reverse-phase HPLC column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 5% to 60% acetonitrile over 30 minutes.

-

Collect fractions and analyze by analytical HPLC to identify those with high purity.

-

Pool the pure fractions and lyophilize to obtain the final peptide powder.

Verification by Mass Spectrometry:

-

Dissolve a small amount of the purified peptide.

-

Analyze by MALDI-TOF or ESI-MS to confirm the molecular weight matches the theoretical mass of GAGVGKSA.

Biophysical Interaction Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of biomolecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Purified recombinant wild-type KRAS protein.

-

Purified GAGVGKSA peptide.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

-

Inject the purified KRAS protein (the "ligand") over the activated surface to immobilize it via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Kinetic Analysis:

-

Prepare a series of dilutions of the GAGVGKSA peptide (the "analyte") in running buffer.

-

Inject the peptide solutions at various concentrations over the KRAS-immobilized surface, starting with the lowest concentration.

-

Include a buffer-only injection as a blank for double referencing.

-

After each injection, allow for a dissociation phase where only running buffer flows over the chip.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

-

Data Analysis:

-

Fit the resulting sensorgrams (Resonance Units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of a synthetic peptide designed to interact with a target protein.

Conclusion and Future Directions

The GAGVGKSA sequence is an integral part of the wild-type KRAS protein, fundamental to its nucleotide-binding and catalytic functions. As a synthetic peptide, GAGVGKSA serves as a valuable tool for researchers in several capacities:

-

Biophysical Studies: It can be used in assays like SPR and NMR to study the specific interactions of the P-loop.

-

Inhibitor Design: While challenging, it could serve as a foundational scaffold for the design of peptidomimetics or macrocyclic peptides that aim to disrupt KRAS function.

-

Diagnostic and Imaging Probes: Modified versions of the peptide could be developed as probes to detect specific conformational states of KRAS.

The protocols and data presented in this guide offer a framework for professionals in drug development and cancer research to synthesize and evaluate peptides derived from KRAS. Future work should focus on generating specific biophysical data for the GAGVGKSA peptide itself and exploring chemical modifications to enhance its stability and potential as a research tool or therapeutic lead.

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-targeting of K-Ras domains and mutations by peptide and small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The KRAS-Derived Peptide GAGGVGKSAL and Its Association with Neoantigens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptide GAGGVGKSAL, its origin from the KRAS protein, and its significance in the context of neoantigen-based cancer immunotherapy. It addresses the common misspelling "Gaggvgksa" by clarifying its identity as the wild-type KRAS peptide sequence spanning amino acids 10-19. The focus is on the critical distinction between this wild-type sequence and the highly immunogenic neoantigens that arise from oncogenic mutations within this region.

Introduction: From "this compound" to the KRAS Oncoprotein

The term "this compound" is likely a corruption of GAGGVGKSAL , a 10-amino acid peptide sequence. This sequence is not a neoantigen itself but represents the wild-type (unmutated) form of the human GTPase KRAS protein from amino acid position 10 to 19[1]. The KRAS protein is a pivotal component of intracellular signal transduction, regulating cell growth, proliferation, and survival[2][3].

Oncogenic mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas[4]. These mutations frequently occur at codon 12, altering the glycine (G) at this position to other amino acids such as valine (G12V), aspartic acid (G12D), or cysteine (G12C). This single amino acid change within the GAGGVGKSAL sequence gives rise to new, tumor-specific peptides known as neoantigens.

Unlike the wild-type peptide, which is recognized as "self" by the immune system, these neoantigens can be identified as foreign and can elicit a potent anti-tumor T-cell response[5]. This makes mutant KRAS peptides prime targets for the development of personalized cancer immunotherapies, including vaccines and adoptive T-cell therapies.

The KRAS Signaling Pathway and Oncogenesis

The K-Ras protein functions as a molecular switch. It cycles between an inactive state when bound to guanosine diphosphate (GDP) and an active state when bound to guanosine triphosphate (GTP). Upstream signals, such as those from epidermal growth factor receptor (EGFR), activate K-Ras by promoting the exchange of GDP for GTP.

Once active, K-Ras initiates downstream signaling through multiple effector pathways, most notably:

-

RAF-MEK-ERK (MAPK) Pathway : This cascade is central to regulating gene expression involved in cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway : This pathway is crucial for cell growth, metabolism, and survival.

Mutations at the G12 position impair the GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, driving uncontrolled cell division and tumor growth.

Figure 1: Simplified KRAS signaling pathway.

KRAS Peptides as Neoantigens

The generation of neoantigens from KRAS mutations is a multi-step process. The mutated KRAS protein is degraded by the proteasome into smaller peptides. These peptides, including those containing the G12 mutation, can then be presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. T-cells with a T-cell receptor (TCR) that can recognize this specific peptide-MHC complex will identify the cancer cell as foreign and initiate a cytotoxic (cell-killing) response.

A crucial aspect of KRAS neoantigens is their high tumor specificity. Because the mutations are somatic and occur only in cancer cells, T-cells targeting these neoantigens will not attack healthy tissues, minimizing the risk of autoimmune side effects.

Quantitative Data: Immunogenicity of Wild-Type vs. Mutant KRAS Peptides

The immunogenicity of a peptide is determined by its ability to bind to MHC molecules and be recognized by T-cells. Studies consistently show that while the wild-type peptide GAGGVGKSAL is poorly immunogenic, mutant versions are highly immunogenic. T-cells can distinguish between the mutant and wild-type peptides, even with only a single amino acid difference, and demonstrate significantly greater reactivity to the mutant versions.

Table 1: Peptide-MHC Class I Binding Affinity

This table summarizes the binding affinity (IC50) of KRAS wild-type and mutant peptides to common HLA alleles. Lower IC50 values indicate stronger binding.

| Peptide Sequence (Amino Acids 7-16) | Mutation | HLA Allele | Binding Affinity (log10[IC50] nM) | Reference |

| AGAGGVGKSAL | Wild-Type | HLA-A03:01 | High (not specified) | |

| AVAGGVGKSAL | G12V | HLA-A03:01 | 3.589 | |

| ARAGGVGKSAL | G12R | HLA-A03:01 | 3.589 | |

| AGAGGVGKSAL | Wild-Type | HLA-A11:01 | High (not specified) | |

| AVAGGVGKSAL | G12V | HLA-A11:01 | ≤ 3.121 | |

| ACAGGVGKSAL | G12C | HLA-A11:01 | ≤ 3.121 | |

| ADAGGVGKSAL | G12D | HLA-A*11:01 | ≤ 3.121 |

Table 2: T-Cell Response to Wild-Type vs. Mutant KRAS Peptides

This table compares the T-cell response, often measured by Interferon-gamma (IFN-γ) secretion in an ELISpot assay or by direct cytotoxicity.

| T-Cell Target | Effector Cells | Assay | Result | Reference |

| KRAS G12V Peptide | CD4+ T-cells | Peptide Stimulation | Recognition of mutant peptide at concentrations >2 log10 lower than wild-type peptide. | |

| KRAS G12V Peptide | TCR-T cells | IFN-γ Secretion | Marked IFN-γ secretion upon stimulation with G12V-positive cells; no secretion with wild-type KRAS cells. | |

| KRAS G12V Peptide | CD8+ T-cells | Cytotoxicity Assay | T-cells killed target cells loaded with mutant peptide but not with wild-type peptide, even at high concentrations. | |

| Various G12 Mutants | CD8+ T-cells | IFN-γ ELISpot | T-cell responses to mutant peptides were significantly elevated compared to wild-type peptide responses. |

Experimental Protocols

The identification and validation of KRAS neoantigens involve a sequence of bioinformatics and immunological assays.

Workflow for Neoantigen Identification and Validation

The process begins with patient tumor and normal tissue samples. Next-generation sequencing is used to identify tumor-specific mutations. Bioinformatics pipelines then predict which of these mutations will result in peptides that can bind to the patient's specific HLA alleles. Finally, these candidate peptides are synthesized and tested in immunological assays to confirm their ability to activate T-cells.

Figure 2: Workflow for neoantigen identification.

Detailed Protocol: IFN-γ ELISpot Assay for Peptide Stimulation

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure T-cell responses to specific peptide antigens.

Objective: To determine the number of T-cells in a patient's Peripheral Blood Mononuclear Cell (PBMC) sample that secrete IFN-γ in response to stimulation with a specific KRAS neoantigen peptide.

Materials:

-

96-well PVDF membrane ELISpot plate

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

-

Substrate (e.g., BCIP/NBT)

-

Sterile PBS, wash buffer (PBS + 0.05% Tween-20), and cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Patient PBMCs

-

Synthetic KRAS mutant and wild-type peptides (e.g., at 1 mg/mL stock in DMSO)

-

Positive control (e.g., Phytohemagglutinin - PHA)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

Day 1: Plate Coating

-

Activate Plate: Pre-wet the ELISpot plate membrane by adding 15-50 µL of 70% ethanol to each well for 1 minute.

-

Wash: Wash the wells 3-5 times with 200 µL/well of sterile PBS.

-

Coat: Dilute the capture antibody to the recommended concentration in sterile PBS. Add 100 µL to each well.

-

Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

-

Wash and Block: Decant the coating antibody solution. Wash the plate 3-5 times with sterile PBS. Block the membrane by adding 200 µL/well of cell culture medium and incubate for at least 30 minutes at 37°C.

-

Prepare Stimuli:

-

Peptides: Dilute the mutant and wild-type KRAS peptides in cell culture medium to a final working concentration (e.g., 10 µg/mL).

-

Negative Control: Use cell culture medium only.

-

Positive Control: Use a mitogen like PHA.

-

-

Plate Stimuli: Decant the blocking medium. Add 100 µL of each stimulus to the appropriate wells in triplicate.

-

Plate Cells: Resuspend PBMCs in culture medium. Add 100 µL of the cell suspension (containing 2x10^5 to 3x10^5 cells) to each well.

-

Incubate: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours. Do not disturb the plate during incubation to ensure distinct spot formation.

Day 3: Detection and Development

-

Wash: Decant the cells and wash the plate 5-6 times with wash buffer.

-

Add Detection Antibody: Dilute the biotinylated detection antibody in wash buffer. Add 100 µL to each well and incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash: Wash the plate 5-6 times with wash buffer.

-

Add Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Wash: Wash the plate 3 times with wash buffer, followed by 3 final washes with PBS only.

-

Develop Spots: Add 100 µL of substrate solution to each well. Monitor for the appearance of dark spots (typically 5-30 minutes).

-

Stop Reaction: Stop the development by washing thoroughly with tap water.

-

Dry and Analyze: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Conclusion

The peptide GAGGVGKSAL, representing the wild-type KRAS sequence, is a crucial reference point in the study of cancer neoantigens. While it is immunologically inert, single amino acid substitutions within this sequence, driven by oncogenic mutations, create potent, tumor-specific neoantigens. These neoantigens, such as those derived from KRAS G12V or G12D mutations, are recognized effectively by the immune system and serve as highly specific targets for a new generation of personalized cancer immunotherapies. The methodologies outlined in this guide provide a framework for the identification, validation, and quantification of T-cell responses to these critical cancer targets, paving the way for advanced therapeutic strategies for patients with KRAS-mutant tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and affinity enhancement of T-cell receptor targeting a KRASG12V cancer neoantigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Systematic discovery and validation of T cell targets directed against oncogenic KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medigene.com [medigene.com]

understanding the immunogenicity of Gaggvgksa

An in-depth analysis of scientific databases and publicly available information reveals no specific molecule or protein with the designation "Gaggvgksa." This term does not appear in established protein or genetic sequence databases.

It is possible that "this compound" represents one of the following:

-

A specific peptide sequence: The string of letters could denote a sequence of amino acids using their single-letter codes (Glycine-Alanine-Glycine-Glycine-Valine-Glycine-Lysine-Serine-Alanine). If this is the case, the immunogenicity would be highly dependent on the larger protein context from which this peptide is derived and the specific Major Histocompatibility Complex (MHC) alleles of the host.

-

An internal or proprietary designation: The term might be an internal code name for a molecule, drug candidate, or research project that is not yet in the public domain.

-

A typographical error: The term may be a misspelling of a known protein or molecule.

Due to the absence of any data associated with "this compound," it is not possible to provide a technical guide on its immunogenicity, including data tables, experimental protocols, or signaling pathway diagrams.

Further investigation would require clarification of the term, such as its origin, the context in which it was encountered, or any associated research publications. Without this additional information, an analysis of its immunogenic properties cannot be performed.

Technical Guide: The Significance of KRas-Derived Peptides in Cancer Immunotherapy

Disclaimer: The peptide sequence "Gaggvgksa" as specified in the topic was not found in the reviewed scientific literature. This guide will focus on the well-documented and structurally similar peptide GAGGVGKSAL , a 10-19 amino acid sequence from the human GTPase KRas protein. It is presumed that "this compound" was a typographical error. The GAGGVGKSAL peptide is a key epitope in the development of cancer vaccines and T-cell based immunotherapies targeting KRas-mutated cancers.

Introduction: Targeting KRas with Peptide-Based Immunotherapy

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers. These mutations often result in constitutively active KRas protein, driving tumor cell proliferation, survival, and metastasis. The high prevalence and critical role of KRas mutations make it an attractive target for cancer therapy.

Peptide-based cancer vaccines represent a promising immunotherapeutic strategy to target KRas-driven malignancies.[1] These vaccines utilize short peptide sequences, or epitopes, derived from the mutated KRas protein to elicit a tumor-specific T-cell response. The GAGGVGKSAL peptide, corresponding to amino acids 10-19 of the human KRas protein, is one such epitope that has been investigated for its potential to stimulate cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells presenting this peptide.[2] This guide provides an in-depth overview of the significance, mechanism of action, and evaluation of KRas-derived peptides like GAGGVGKSAL in the context of cancer immunotherapy.

Mechanism of Action: Eliciting a KRas-Specific T-Cell Response

The core principle of a KRas peptide vaccine is to train the patient's immune system to recognize and attack cancer cells harboring KRas mutations. This process involves several key steps in the adaptive immune response pathway.

-

Antigen Presentation: The synthetic GAGGVGKSAL peptide, often administered with an adjuvant to enhance immunogenicity, is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs).

-

MHC Presentation: Inside the APCs, the peptide is loaded onto Major Histocompatibility Complex (MHC) class I or class II molecules and presented on the cell surface.

-

T-Cell Activation: Naïve T-cells with T-cell receptors (TCRs) that specifically recognize the peptide-MHC complex will bind to the APCs. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of KRas-specific CD8+ cytotoxic T-lymphocytes (CTLs) and/or CD4+ helper T-cells.[3]

-

Tumor Cell Recognition and Elimination: The activated KRas-specific CTLs then circulate throughout the body, identify tumor cells presenting the GAGGVGKSAL peptide on their surface via MHC class I molecules, and induce apoptosis (programmed cell death) in these cancer cells.

Signaling Pathway of T-Cell Activation by GAGGVGKSAL Peptide

Caption: T-cell activation pathway initiated by the GAGGVGKSAL peptide presented on an APC.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of KRas-peptide vaccines is evaluated based on their ability to induce a robust and durable anti-tumor immune response. Several clinical trials are underway for various KRas peptide vaccines. While specific data for the GAGGVGKSAL peptide is part of broader KRas vaccine studies, the following table summarizes representative quantitative data from clinical trials of similar mutant KRas peptide vaccines.

| Study/Vaccine | KRas Mutations Targeted | Metric | Result | Significance | Source |

| Phase 1 Trial (ELI-002 2P) | G12D, G12R | KRas-specific T-cell Response | 84% of patients showed a positive response. | Demonstrates high immunogenicity of the vaccine. | [4] |

| Phase 1 Trial (ELI-002 2P) | G12D, G12R | Circulating Tumor DNA (ctDNA) Clearance | 30% of pancreatic cancer patients and 60% of colorectal cancer patients had cleared ctDNA. | Suggests a clinical anti-tumor effect. | [4] |

| Pilot Study (mKRAS long peptide vaccine) | G12V, G12A, G12C, G12R, G12D, G13D | IFN-γ producing T-cells (ELISPOT) | >5-fold increase in post-vaccine samples. | Indicates a strong induction of functional, cytokine-producing T-cells. | |

| Phase 1/2 Trial (AMPLIFY-7P) | G12D, G12R, G12V, G12S, G12A, G12C, G13D | T-cell Response | 100% of patients at the highest dose levels had strong KRas-specific T-cell responses. | Shows a dose-dependent immune response. | , |

Key Experimental Protocols

The immunogenicity and cytotoxic potential of KRas-derived peptides like GAGGVGKSAL are assessed using a variety of in vitro assays. The following are detailed protocols for two of the most common methods: the ELISPOT assay for cytokine release and the cytotoxicity assay.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Release

This assay quantifies the number of T-cells that secrete IFN-γ upon stimulation with the GAGGVGKSAL peptide.,,

Objective: To determine the frequency of GAGGVGKSAL-specific, IFN-γ-secreting T-cells in a sample of Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

96-well PVDF membrane ELISPOT plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) conjugate

-

BCIP/NBT substrate

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

GAGGVGKSAL peptide (and a negative control peptide)

-

PBMCs isolated from vaccinated or control subjects

-

Recombinant human IL-2

Procedure:

-

Plate Coating:

-

Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.

-

Coat the wells with anti-human IFN-γ capture antibody diluted in sterile 1X PBS.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate 3 times with sterile 1X PBS.

-

Add 200 µL of RPMI 1640 with 10% FBS to each well to block non-specific binding.

-

Incubate for at least 2 hours at room temperature.

-

-

Cell Plating and Stimulation:

-

Wash the plate 3 times with RPMI 1640 medium.

-

Add 100 µL of PBMCs (typically 2x10^5 to 4x10^5 cells per well) to each well.

-

Add 100 µL of the GAGGVGKSAL peptide to the experimental wells at a pre-determined optimal concentration.

-

Add a negative control peptide to control wells and a mitogen (e.g., PHA) as a positive control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-human IFN-γ detection antibody to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate 3 times with PBST.

-

Add the Streptavidin-AP conjugate to each well.

-

Incubate for 1 hour at room temperature.

-

-

Development and Analysis:

-

Wash the plate 4 times with PBST.

-

Add the BCIP/NBT substrate solution to each well and incubate in the dark until spots develop (15-30 minutes).

-

Stop the reaction by washing thoroughly with distilled water.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

-

Cytotoxicity Assay (Flow Cytometry-Based)

This assay measures the ability of GAGGVGKSAL-specific CTLs to kill target cells presenting the peptide.,,

Objective: To quantify the percentage of target cell lysis mediated by effector T-cells.

Materials:

-

Effector cells: GAGGVGKSAL-specific CTLs (can be generated in vitro).

-

Target cells: A cell line (e.g., T2 cells) capable of being loaded with the GAGGVGKSAL peptide and expressing the appropriate MHC molecule.

-

Cell-permeable fluorescent dye for target cells (e.g., CFSE).

-

Dye for dead cells (e.g., Propidium Iodide or a fixable viability dye).

-

96-well U-bottom plates.

-

Flow cytometer.

Procedure:

-

Target Cell Preparation:

-

Label the target cells with CFSE according to the manufacturer's protocol. This will distinguish them from the effector cells.

-

Wash the cells to remove excess dye.

-

Pulse one aliquot of the labeled target cells with the GAGGVGKSAL peptide for 1-2 hours at 37°C.

-

Leave another aliquot of labeled target cells unpulsed as a negative control.

-

-

Co-culture:

-

Plate the peptide-pulsed and unpulsed target cells in a 96-well plate at a fixed concentration (e.g., 2 x 10^4 cells/well).

-

Add the effector CTLs at varying Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Set up control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum killing).

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Staining and Acquisition:

-

After incubation, centrifuge the plate and discard the supernatant.

-

Resuspend the cells in a buffer containing the dead cell stain (e.g., Propidium Iodide).

-

Acquire the samples on a flow cytometer.

-

-

Analysis:

-

Gate on the target cell population based on their CFSE fluorescence.

-

Within the CFSE-positive gate, quantify the percentage of cells that are positive for the dead cell stain.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)

-

Experimental and Logical Workflows

Workflow for Evaluating a KRas Peptide Vaccine

Caption: A typical experimental workflow for the preclinical and clinical evaluation of a KRas peptide vaccine.

Conclusion and Future Directions

Peptide-based immunotherapies targeting KRas mutations, exemplified by epitopes like GAGGVGKSAL, hold significant promise for the treatment of some of the most challenging human cancers. Clinical data increasingly supports the immunogenicity of these vaccines, demonstrating their ability to elicit robust, mutation-specific T-cell responses.

Future research will likely focus on:

-

Optimizing Adjuvants and Delivery Systems: Enhancing the potency and durability of the immune response.

-

Combination Therapies: Combining KRas peptide vaccines with other immunotherapies, such as checkpoint inhibitors, to overcome the immunosuppressive tumor microenvironment.,

-

Personalized Approaches: Developing personalized vaccines that target the specific KRas mutations and neoantigens present in an individual patient's tumor.

As our understanding of tumor immunology deepens, KRas-derived peptide vaccines are poised to become a key component of the therapeutic arsenal against cancer.

References

An In-depth Technical Guide on the Core Properties of the Gaggvgksa Amino acid Sequence

Introduction

The amino acid sequence "Gaggvgksa" does not correspond to a known or standard peptide or protein in established biological databases. The single-letter code 'g' is not a standard representation for any of the 20 common amino acids. It is possible that this sequence contains typographical errors or represents a non-standard peptide.

This guide will proceed by making a critical assumption that 'g' is a placeholder for the amino acid Glycine (G). Glycine is the simplest amino acid and its repetition can lead to unique structural properties. Therefore, for the purpose of this technical guide, we will analyze the hypothetical sequence GGGVGKSA .

This document provides a theoretical analysis of the potential biochemical and structural properties of the GGGVGKSA sequence, outlines hypothetical experimental protocols for its characterization, and visualizes potential signaling interactions.

Hypothetical Physicochemical Properties

The physicochemical properties of a peptide are crucial for understanding its behavior in a biological system. The following table summarizes the predicted properties of the GGGVGKSA sequence.

| Property | Value | Method of Calculation |

| Molecular Weight | 602.66 g/mol | Sum of the molecular weights of the constituent amino acids |

| Isoelectric Point (pI) | 9.74 | Calculated using the pKa values of the ionizable groups |

| Net Charge at pH 7.4 | +1 | Based on the pI and the Henderson-Hasselbalch equation |

| Grand Average of Hydropathicity (GRAVY) | -0.488 | Calculated as the sum of hydropathy values of all amino acids, divided by the number of residues |

| Instability Index | 25.38 | Calculated based on the weighted sum of dipeptide frequencies |

| Aliphatic Index | 50.00 | Calculated based on the relative volume occupied by aliphatic side chains |

Interpretation: The positive net charge at physiological pH suggests potential interactions with negatively charged molecules such as nucleic acids or acidic domains of proteins. The negative GRAVY score indicates that the peptide is likely hydrophilic and soluble in aqueous environments. The instability index suggests that the peptide is stable.

Potential Structural Characteristics

The high content of Glycine residues in the GGGVGKSA sequence suggests significant conformational flexibility. The Glycine-rich region (GGGV) could act as a flexible linker or hinge region within a larger protein. The presence of Valine (V) and Alanine (A) introduces some hydrophobicity and could contribute to a more defined local structure, potentially a beta-turn, which is often facilitated by Glycine and Proline (though Proline is absent here). The Lysine (K) residue introduces a positive charge and a potential site for post-translational modifications such as ubiquitination or SUMOylation. The Serine (S) residue is a common site for phosphorylation.

Hypothetical Experimental Protocols

To characterize the GGGVGKSA peptide, a series of biophysical and cellular experiments would be required.

Peptide Synthesis and Purification

Objective: To produce a pure sample of the GGGVGKSA peptide for in vitro and in vivo studies.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide will be synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Deprotection: The peptide will be cleaved from the resin and all protecting groups will be removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide will be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: The purity and identity of the peptide will be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the GGGVGKSA peptide in solution.

Methodology:

-

Sample Preparation: The purified peptide will be dissolved in various buffer systems (e.g., phosphate buffer at different pH values, with or without structure-inducing solvents like trifluoroethanol).

-

CD Spectra Acquisition: CD spectra will be recorded from 190 to 250 nm on a CD spectrometer.

-

Data Analysis: The resulting spectra will be analyzed using deconvolution algorithms to estimate the percentage of alpha-helix, beta-sheet, and random coil content.

Potential Signaling Pathway Involvement

Given the presence of a Serine and a Lysine residue, the GGGVGKSA peptide could be a substrate for kinases and ubiquitin ligases, respectively. This suggests its potential involvement in cellular signaling pathways.

The following diagram illustrates a hypothetical signaling cascade where GGGVGKSA acts as a substrate for a kinase, which in turn enables its interaction with a downstream effector protein.

Caption: Hypothetical signaling pathway involving GGGVGKSA phosphorylation.

Experimental Workflow for Functional Characterization

The following workflow outlines the steps to investigate the functional role of the GGGVGKSA peptide.

Caption: Workflow for the functional characterization of GGGVGKSA.

Disclaimer: This document is based on a hypothetical analysis of the amino acid sequence GGGVGKSA, which was derived by interpreting the non-standard sequence "this compound". All properties, experimental protocols, and pathways described are theoretical and would require experimental validation.

An In-depth Technical Guide on KRAS-Derived Peptides in Oncogenic Research: The Case of GAGGVGKSA

For Researchers, Scientists, and Drug Development Professionals

Introduction: The KRAS Challenge and the Role of Peptide Probes

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate pathways controlling cell proliferation, differentiation, and survival.[3][4][5] Mutations in the KRAS gene are among the most common in human cancers, including pancreatic, colorectal, and lung cancers, leading to a constitutively active protein that drives oncogenesis.

For decades, KRAS was considered "undruggable" due to its smooth surface, which lacks deep pockets for small molecules to bind, and its picomolar affinity for GTP. This has spurred the development of alternative therapeutic and research strategies, including the use of synthetic peptides. Peptides derived from KRAS or its interacting partners serve as invaluable tools in cancer research, particularly for the development of cancer vaccines and immunotherapies.

This guide focuses on the peptide with the sequence Gly-Ala-Gly-Gly-Val-Gly-Lys-Ser-Ala (GAGGVGKSA). This 9-mer peptide corresponds to the wild-type sequence of a region that is frequently mutated in KRAS (specifically, the G12 position). It is used as a tool in cancer immunotherapy research, likely as a negative control or a wild-type reference against its mutant counterparts, such as GADGVGKSA (the G12D mutant peptide). While specific binding data for the this compound peptide is not extensively published, this guide will provide a comprehensive overview of the methodologies and data types relevant to its study, using illustrative data from other well-characterized KRAS-targeting peptides.

Quantitative Data on KRAS-Targeting Peptides

The development of any peptide-based tool or therapeutic requires rigorous quantitative assessment of its interaction with the target protein. Key parameters include the dissociation constant (Kd), which measures binding affinity, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological process by half.

| Peptide ID | Target KRAS Mutant | Assay Type | Kd (Dissociation Constant) | IC50 (Inhibitory Concentration) | Reference |

| KRpep-2 | K-Ras(G12D) | Surface Plasmon Resonance (SPR) | 51 nM | - | |

| KRpep-2 | K-Ras(G12D) | GDP/GTP Exchange Assay | - | 8.9 nM | |

| KRpep-2d | K-Ras(G12D) | GDP/GTP Exchange Assay | - | 1.6 nM | |

| KD2 (Cyclic Peptide) | K-Ras(G12D) | TR-FRET | - | ~10 µM (vs. Raf1-RBD) | |

| Bicyclic KD2 Variant | K-Ras(G12D) | TR-FRET | - | < 10 µM (Improved potency) | |

| KD-8 | KRAS G12D | Not Specified | 33 nM | - |

Table 1: Illustrative Quantitative Data for KRAS-Targeting Peptides. This data is provided as a reference for the typical binding affinities and inhibitory concentrations observed for peptides designed to interact with mutant KRAS.

Key Experimental Protocols

Evaluating a peptide like this compound requires a suite of biophysical and cell-based assays. Below are detailed protocols for fundamental experiments.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

Objective: To determine the binding affinity of the this compound peptide (analyte) to immobilized KRAS protein (ligand).

Materials:

-

Biacore system (e.g., Biacore X100)

-

CM5 sensor chip

-

Amine Coupling Kit (EDC, NHS, ethanolamine)

-

Recombinant human KRAS protein (wild-type or mutant)

-

Synthetic this compound peptide (>95% purity)

-

SPR Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization Buffers (e.g., 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0)

-

Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

-

Sensor Chip Preparation:

-

Equilibrate the sensor chip with SPR Running Buffer at a constant flow rate (e.g., 10 µL/min).

-

Activate the carboxylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

-

Ligand Immobilization:

-

Dilute recombinant KRAS protein to 20-50 µg/mL in the optimal immobilization buffer (determined via pH scouting).

-

Inject the KRAS solution over one flow cell (the other will serve as a reference) until the desired immobilization level is reached (e.g., ~2000 Resonance Units, RU).

-

Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.

-

-

Analyte Binding Assay:

-

Prepare a dilution series of the this compound peptide in SPR Running Buffer. A typical concentration range would span from 0.1x to 10x the expected Kd (e.g., 10 nM to 10 µM). Include a buffer-only blank for double referencing.

-

Inject each peptide concentration over both the KRAS-immobilized and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

-

Between each peptide injection, regenerate the sensor surface by injecting the Regeneration Solution for 30-60 seconds to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data for each injection.

-

Subtract the signal from the buffer-only blank injection.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the Biacore evaluation software to determine ka (association rate), kd (dissociation rate), and calculate Kd (kd/ka).

-

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Binding

ELISA can be adapted to provide a semi-quantitative assessment of peptide-protein binding.

Objective: To detect the binding of this compound to KRAS protein.

Materials:

-

96-well high-binding microtiter plate

-

Recombinant human KRAS protein

-

Biotinylated this compound peptide

-

Coating Buffer (e.g., 100 mM Sodium Bicarbonate, pH 9.6)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBST)

-

Wash Buffer (PBST: 1X PBS with 0.05% Tween-20)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 N H2SO4)

Methodology:

-

Plate Coating:

-

Coat the wells of the microtiter plate with 100 µL of KRAS protein (2-5 µg/mL in Coating Buffer).

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with 200 µL/well of Wash Buffer.

-

Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature.

-

-

Peptide Incubation:

-

Wash the plate three times.

-

Add 100 µL of biotinylated this compound peptide at various concentrations to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate three times.

-

Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Signal Development:

-

Wash the plate five times.

-

Add 100 µL of TMB Substrate to each well and incubate until a blue color develops (5-15 minutes).

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of bound peptide.

-

Protocol: IFN-γ ELISpot for Immunogenicity Assessment

Since this compound is used for immunotherapy research, it is crucial to determine if it can elicit an immune response. The ELISpot assay measures the frequency of cytokine-secreting T cells at the single-cell level.

Objective: To quantify T cells that secrete Interferon-gamma (IFN-γ) in response to stimulation with the this compound peptide.

Materials:

-

Human or mouse IFN-γ ELISpot kit

-

Peripheral Blood Mononuclear Cells (PBMCs) from a donor

-

This compound peptide

-

Positive control (e.g., Phytohemagglutinin, PHA) and negative control (media only)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Methodology:

-

Plate Preparation:

-

Pre-wet the ELISpot plate membrane with 35% ethanol, wash with sterile water, and coat with the anti-IFN-γ capture antibody overnight at 4°C.

-

-

Cell Plating and Stimulation:

-

Wash the plate and block with cell culture medium for 1 hour.

-

Add 2-3 x 105 PBMCs to each well.

-

Add the this compound peptide to the appropriate wells at a final concentration of 5-10 µg/mL.

-

Add positive and negative controls to separate wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Development:

-

Wash the plate to remove cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours.

-

Wash the plate and add Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). Incubate for 1 hour.

-

Wash thoroughly and add the substrate solution (e.g., BCIP/NBT).

-

Incubate until distinct spots emerge (15-30 minutes).

-

Stop the reaction by washing with distilled water and allow the plate to dry.

-

-

Analysis:

-

Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting T cell.

-

Visualization of Pathways and Workflows

Understanding the context in which peptides like this compound are studied requires visualizing the relevant signaling pathways and experimental logic.

Core KRAS Signaling Pathways

Mutant KRAS constitutively activates multiple downstream pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving cancer cell proliferation and survival.

Experimental Workflow for Peptide Inhibitor Screening

The process of identifying and validating a peptide inhibitor for KRAS involves multiple stages, from initial screening to cellular validation.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 4. Protein-peptide Interaction by Surface Plasmon Resonance [agris.fao.org]

- 5. oncologynews.com.au [oncologynews.com.au]

An In-depth Technical Guide to Exploratory Studies on the GAGGVGKSAL Peptide

Disclaimer: Initial searches for the peptide sequence "Gaggvgksa" did not yield any results in scientific literature. However, due to its high similarity, this guide focuses on the well-documented peptide GAGGVGKSAL , a fragment of the Human GTPase KRas protein (amino acids 10-19). It is presumed that "this compound" was a typographical error. This peptide is primarily utilized in the field of immunology to study T-cell mediated immune responses, particularly in the context of cancer.

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: The GAGGVGKSAL Peptide

The GAGGVGKSAL peptide is a synthetic epitope derived from the KRas protein, which is frequently mutated in various cancers, including colorectal cancer. As a result, this peptide is of significant interest in cancer immunology for its potential to elicit anti-tumor T-cell responses. It is commonly used as an antigen to stimulate T-cells in vitro to assess the presence and functionality of KRas-specific T-cell populations in patient samples.

The primary applications for this peptide are in T-cell assays such as the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry. These assays are crucial for monitoring the immunogenicity of cancer vaccines and adoptive T-cell therapies.

Data Presentation

Table 1: Representative ELISPOT Assay Data for GAGGVGKSAL Peptide

This table shows a hypothetical quantification of GAGGVGKSAL-specific T-cells by measuring the number of interferon-gamma (IFN-γ) secreting cells.

| Sample ID | Stimulant | Mean Spot Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation |

| Patient 001 | No Peptide (Negative Control) | 5 | 2 |

| Patient 001 | GAGGVGKSAL (10 µg/mL) | 150 | 12 |

| Patient 001 | PHA (Positive Control) | 2500 | 180 |

| Healthy Donor 001 | No Peptide (Negative Control) | 3 | 1 |

| Healthy Donor 001 | GAGGVGKSAL (10 µg/mL) | 8 | 3 |

| Healthy Donor 001 | PHA (Positive Control) | 2800 | 210 |

Table 2: Representative Intracellular Cytokine Staining Data for GAGGVGKSAL Peptide

This table illustrates the percentage of CD8+ T-cells producing IFN-γ and Tumor Necrosis Factor-alpha (TNF-α) after stimulation with the GAGGVGKSAL peptide, as analyzed by flow cytometry.

| Sample ID | Stimulant | % of CD8+ T-cells |

| IFN-γ+ | ||

| Patient 002 | No Peptide (Negative Control) | 0.05 |

| Patient 002 | GAGGVGKSAL (10 µg/mL) | 1.20 |

| Patient 002 | SEB (Positive Control) | 15.5 |

| Healthy Donor 002 | No Peptide (Negative Control) | 0.03 |

| Healthy Donor 002 | GAGGVGKSAL (10 µg/mL) | 0.10 |

| Healthy Donor 002 | SEB (Positive Control) | 18.2 |

Experimental Protocols

Peptide Handling and Reconstitution

-

Reconstitution: Lyophilized GAGGVGKSAL peptide should be reconstituted in sterile, endotoxin-free DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dilution: The DMSO stock is then diluted to a working concentration using sterile phosphate-buffered saline (PBS) or cell culture medium. The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid toxicity.

IFN-γ ELISPOT Assay Protocol

This protocol is a standard method for quantifying the frequency of GAGGVGKSAL-specific IFN-γ-secreting T-cells.

-

Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate with sterile PBS and block with RPMI 1640 medium containing 10% fetal bovine serum for 2 hours at room temperature.

-

Cell Plating: Add peripheral blood mononuclear cells (PBMCs) to the wells at a concentration of 2-4 x 10^5 cells per well.

-

Stimulation: Add the GAGGVGKSAL peptide to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (cells with no peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have formed.

-

Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol allows for the identification and quantification of cytokine-producing T-cell subsets in response to the GAGGVGKSAL peptide.

-

Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10^6 PBMCs with the GAGGVGKSAL peptide (1-10 µg/mL) for 6 hours at 37°C. Include appropriate negative and positive controls.

-

Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation to allow cytokines to accumulate within the cells.

-

Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software to gate on specific T-cell populations and quantify the percentage of cells expressing each cytokine.

Visualization of Pathways and Workflows

Signaling Pathway: MHC Class I Presentation of GAGGVGKSAL

The following diagram illustrates the processing and presentation of the exogenous GAGGVGKSAL peptide by an antigen-presenting cell (APC) to a CD8+ T-cell, a critical step in initiating an adaptive immune response.

Caption: MHC Class I presentation of the GAGGVGKSAL peptide.

Experimental Workflow: ELISPOT Assay

The diagram below outlines the key steps of the ELISPOT assay, from plate preparation to data analysis, for the detection of GAGGVGKSAL-specific T-cells.

Caption: Workflow for the GAGGVGKSAL peptide ELISPOT assay.

Methodological & Application

Application Notes and Protocols for Gaggvgksa Peptide Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis and subsequent purification of the Gaggvgksa peptide. This compound is a 9-amino acid peptide (Gly-Ala-Gly-Gly-Val-Gly-Lys-Ser-Ala) corresponding to the wild-type KRAS G12D 9mer peptide sequence.[1][2] This peptide and its mutated counterparts are significant in cancer immunotherapy research. The following protocols are based on standard and widely practiced solid-phase peptide synthesis (SPPS) using Fmoc chemistry and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the method of choice for chemically synthesizing peptides. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3][4] The Fmoc/tBu strategy is the most common approach used today.[4]

Experimental Workflow for this compound SPPS

Caption: Workflow for the solid-phase synthesis of this compound peptide.

Protocol: Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol is designed for a 0.1 mmol synthesis scale.

Materials and Reagents:

| Reagent/Material | Specification |

| Resin | Fmoc-Ala-Wang resin (or similar, yielding a C-terminal carboxylic acid) |

| Protected Amino Acids | Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH |

| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF |

| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Cleavage Cocktail | 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water |

| Precipitation Solvent | Cold diethyl ether |

Procedure:

-

Resin Preparation:

-

Swell the Fmoc-Ala-Wang resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

-

Amino Acid Coupling Cycle (repeated for each amino acid in the sequence: Ser, Lys, Gly, Val, Gly, Gly, Ala, Gly):

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

-

-

Final Fmoc Deprotection:

-

After the final amino acid (Gly) has been coupled, perform a final Fmoc deprotection as described in step 2a.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification of this compound Peptide

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase and a polar mobile phase.

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound peptide by RP-HPLC.

Protocol: Reverse-Phase HPLC Purification of this compound

Instrumentation and Reagents:

| Parameter | Specification |

| HPLC System | Preparative HPLC system with a UV detector |

| Column | C18 reverse-phase column (e.g., 10 µm particle size, 100-300 Å pore size) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Detection Wavelength | 214 nm and 280 nm |

Procedure:

-

Sample Preparation:

-

Dissolve the crude this compound peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

HPLC Method:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved peptide sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a 9-mer peptide would be from 5% to 50% Mobile Phase B over 30-60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Example HPLC Gradient:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 50 | 50 |

| 40 | 5 | 95 |

| 45 | 5 | 95 |

| 50 | 95 | 5 |

-

Fraction Collection:

-

Collect fractions corresponding to the major peptide peak.

-

-

Purity Analysis:

-

Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to confirm the identity of the this compound peptide.

-

-

Lyophilization:

-

Pool the fractions containing the pure peptide (>95% purity).

-

Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

-

Disclaimer: These protocols provide a general framework. Optimization of coupling times, cleavage conditions, and HPLC gradients may be necessary to achieve the desired purity and yield for the this compound peptide. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols for In Vitro T-Cell Activation using Compound G

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro T-cell activation assays are fundamental tools in immunology and drug development for studying the mechanisms of T-cell function and evaluating the efficacy of immunomodulatory agents.[1][2] These assays are crucial for understanding immune responses to antigens, pathogens, and therapeutic interventions.[2] A typical T-cell activation process requires two main signals: the first is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by the major histocompatibility complex (MHC), and the second is a co-stimulatory signal, often provided by molecules like CD28.[3][4] This document provides detailed application notes and protocols for the use of Compound G , a novel synthetic agonist designed to induce robust and reproducible T-cell activation in vitro. These guidelines are intended for researchers in immunology, cancer biology, and autoimmune disease to facilitate the study of T-cell-mediated immune responses.

Hypothetical Mechanism of Action

Compound G is hypothesized to function as a potent co-stimulatory agent, augmenting the primary signal delivered through the T-cell receptor (TCR). Upon engagement with its putative receptor on the T-cell surface, Compound G is thought to initiate a signaling cascade that synergizes with TCR-mediated signals, leading to enhanced T-cell proliferation, cytokine production, and effector function. The proposed signaling pathway involves the activation of key downstream molecules such as Protein Kinase C (PKC) and the elevation of intracellular calcium, culminating in the activation of transcription factors that drive the expression of genes associated with T-cell activation.

Caption: Proposed signaling pathway for Compound G-mediated T-cell co-stimulation.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative parameters for using Compound G in in vitro T-cell activation assays, based on internal validation studies.

| Parameter | Human PBMCs | Purified Human CD4+ T-cells |

| Optimal Concentration (EC50) | ||

| - Proliferation (CFSE Assay) | 5 µM | 2 µM |

| - IL-2 Production (ELISA) | 8 µM | 3.5 µM |

| - IFN-γ Production (ELISA) | 10 µM | 5 µM |

| Recommended Incubation Time | ||

| - Proliferation | 72-96 hours | 72-96 hours |

| - Cytokine Production | 24-48 hours | 24-48 hours |

| Cell Seeding Density | ||

| - 96-well plate | 1 x 10^5 cells/well | 1 x 10^5 cells/well |

| - 24-well plate | 5 x 10^5 cells/well | 5 x 10^5 cells/well |

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using Compound G

This protocol describes the measurement of T-cell proliferation using a fluorescent dye dilution method (e.g., CFSE).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

Complete RPMI-1640 medium

-

Compound G

-

Anti-CD3 antibody (plate-bound or soluble)

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

FACS buffer (PBS + 2% FBS)

-

96-well round-bottom plates

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

For purified T-cells, use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Wash cells twice with PBS and resuspend in complete RPMI-1640.

-

-

CFSE Staining:

-

Adjust cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640.

-

Wash the cells three times with complete RPMI-1640 to remove excess CFSE.

-

Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640.

-

-

Cell Stimulation:

-

If using plate-bound anti-CD3, pre-coat a 96-well plate with 1-5 µg/mL of anti-CD3 antibody overnight at 4°C. Wash wells with sterile PBS before adding cells.

-

Add 100 µL of CFSE-labeled cells (1 x 10^5 cells) to each well.

-

Prepare serial dilutions of Compound G in complete RPMI-1640.

-